N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE is a complex organic compound that features a thiazole ring, a hexafluoropropyl group, and a furanamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Hexafluoropropyl Group: The hexafluoropropyl group can be introduced via nucleophilic substitution reactions using hexafluoropropyl iodide.
Coupling with Furanamide: The final step involves coupling the thiazole derivative with furanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction can produce dihydrothiazoles .
Scientific Research Applications
N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Hexafluoropropyl Compounds: Other compounds containing the hexafluoropropyl group, such as hexafluoropropylene oxide, have unique chemical properties.
Uniqueness
N-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLAMINO)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]-2-FURAMIDE is unique due to its combination of a thiazole ring, hexafluoropropyl group, and furanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H9F6N3O2S |
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Molecular Weight |
361.27 g/mol |
IUPAC Name |
N-[2-(4,5-dihydro-1,3-thiazol-2-ylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C11H9F6N3O2S/c12-10(13,14)9(11(15,16)17,20-8-18-3-5-23-8)19-7(21)6-2-1-4-22-6/h1-2,4H,3,5H2,(H,18,20)(H,19,21) |
InChI Key |
YKWQXTMOPJPMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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